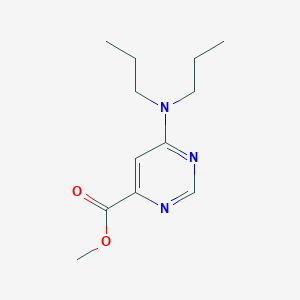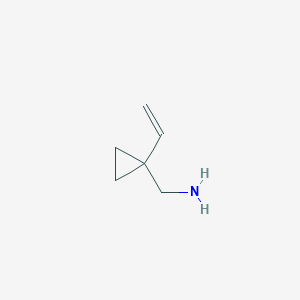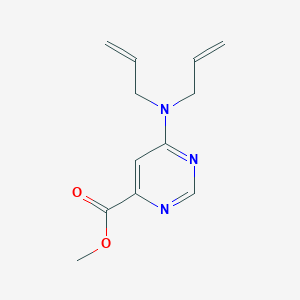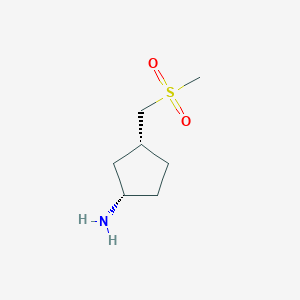
シス-3-((メチルスルホニル)メチル)シクロペンタン-1-アミン
説明
Cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine, also known as Cis-3-MMC, is an organic compound belonging to the class of sulfonamides. It is a cyclic amine that is composed of a five-membered ring with a methylsulfonyl group attached. This compound has been studied extensively in recent years due to its potential applications in the pharmaceutical, agricultural, and industrial sectors. Cis-3-MMC is a versatile compound that has a wide range of uses in organic synthesis, as a reagent, and as an intermediate in the production of other compounds.
科学的研究の応用
医薬品研究:シクロオキシゲナーゼ阻害剤
シス-3-((メチルスルホニル)メチル)シクロペンタン-1-アミン: は、シクロオキシゲナーゼ阻害剤の設計におけるファーマコフォアとしての潜在的な役割について研究されています 。これらの阻害剤は、痛み、発熱、関節炎の治療に広く使用されている非ステロイド性抗炎症薬(NSAIDs)の開発において重要です。COX酵素を阻害することで、NSAIDsは炎症促進性メディエーターであるプロスタグランジンの産生を抑制します。
抗炎症活性
この化合物は、抗炎症活性に対するin vivo評価で有望な結果を示しました 。これは、慢性炎症性疾患の治療にとって特に重要です。COX-2を選択的に阻害する能力は、従来のNSAIDsと比較して、胃腸系の副作用が少ない薬物の開発につながる可能性があります。
潰瘍原性リスク評価
研究では、メチルスルホニル部分を含む化合物の潰瘍原性リスクにも焦点を当てています 。これは、多くの抗炎症剤が副作用として胃潰瘍を引き起こす可能性があるため、薬物の安全性において重要な側面です。潰瘍原性リスクの低い化合物は、長期使用に適しています。
創薬と合成
メチルスルホニル基は、さまざまな治療剤の分子設計における重要な特徴です。 それは、ベンゾイミダゾール誘導体に組み込まれており、これらの誘導体は合成され、その薬理学的特性について評価されています 。これは、シス-3-((メチルスルホニル)メチル)シクロペンタン-1-アミンが創薬合成において多用途であることを示しています。
ADME予測
この化合物は、in silico ADME(吸収、分布、代謝、排泄)予測研究に使用されています 。これらの研究は、新しい化合物の薬物様性と薬物動態的特性を理解するために不可欠であり、人間の体内での挙動を予測することができます。
海洋由来アルカロイド研究
海洋由来アルカロイド研究では、メチルスルホニル基が、潜在的な生物学的および薬理学的活性を持つ化合物で同定されています 。これは、この化合物が海洋資源からの新しい薬物の発見において重要であることを強調しています。
生化学分析
Biochemical Properties
Cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for understanding its biochemical properties. For instance, it has been observed that cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine can act as a substrate for certain enzymes, leading to the formation of specific products that are essential for various biochemical pathways .
Cellular Effects
The effects of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine has been shown to modulate the activity of specific signaling pathways, leading to changes in gene expression that are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The binding of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine to specific proteins can alter their conformation and activity, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine remains stable under specific conditions, but its degradation products can have different biochemical properties .
Dosage Effects in Animal Models
The effects of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Understanding the threshold effects and the safe dosage range is essential for its application in biochemical research .
Metabolic Pathways
Cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the role of this compound in cellular metabolism .
Transport and Distribution
The transport and distribution of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine is essential for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles, where it exerts its biochemical effects .
特性
IUPAC Name |
(1S,3R)-3-(methylsulfonylmethyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)5-6-2-3-7(8)4-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPQQXDKYFQBJ-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C[C@@H]1CC[C@@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



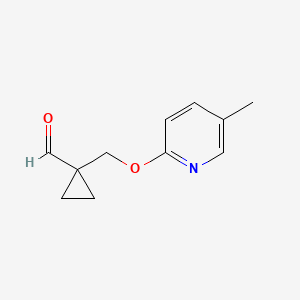
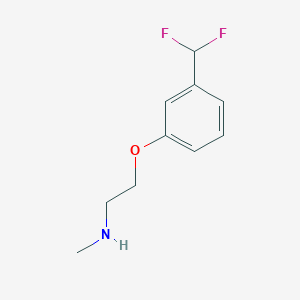
![6-Phenyl-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480386.png)
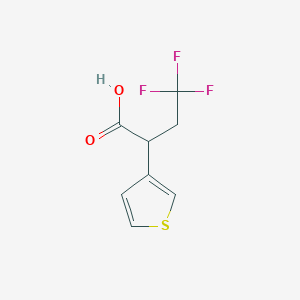
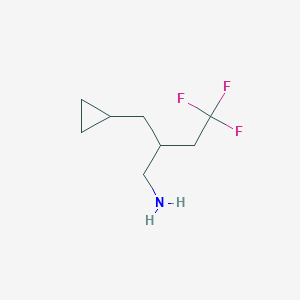
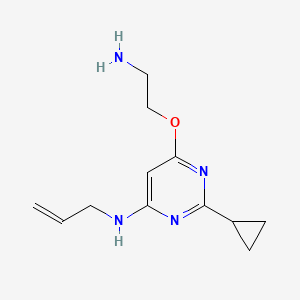
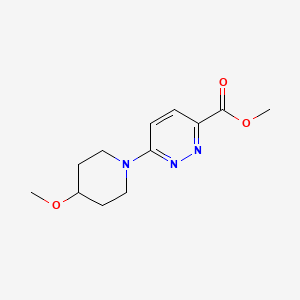
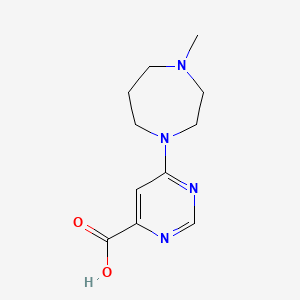
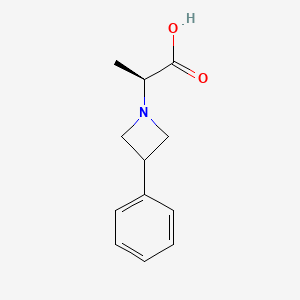
![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)
